molecular formula C13H16N2O4 B2521963 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid CAS No. 901924-23-0

1-(4-Nitrobenzyl)piperidine-4-carboxylic acid

Cat. No.: B2521963
CAS No.: 901924-23-0
M. Wt: 264.281
InChI Key: LBVNOYYAWUGGRB-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₆N₂O₄ It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Scientific Research Applications

1-(4-Nitrobenzyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study the interactions of piperidine derivatives with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 4-nitrobenzyl chloride, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 1-(4-Aminobenzyl)piperidine-4-carboxylic acid.

    Reduction: 1-(4-Nitrobenzyl)piperidine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid
  • 1-(4-Aminobenzyl)piperidine-4-carboxylic acid
  • 1-(4-Methylbenzyl)piperidine-4-carboxylic acid

Uniqueness

1-(4-Nitrobenzyl)piperidine-4-carboxylic acid is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(17)11-5-7-14(8-6-11)9-10-1-3-12(4-2-10)15(18)19/h1-4,11H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVNOYYAWUGGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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